molecular formula C15H10FNO3 B2805768 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione CAS No. 55418-28-5

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2805768
CAS No.: 55418-28-5
M. Wt: 271.247
InChI Key: YMQYWCYSGSJTHC-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione (CAS 55418-28-5) is a high-purity chemical compound with the molecular formula C15H10FNO3 and a molecular weight of 271.24 g/mol . This reagent belongs to the isoindoline-1,3-dione family, a class of compounds also known as phthalimides, which are of significant interest in medicinal chemistry for their versatile biological activities . Researchers value this specific derivative as a key synthetic intermediate or precursor molecule in the design and development of novel pharmacologically active agents. The structural motif of the isoindoline-1,3-dione is a notable pharmacophore that has been demonstrated to interact with the peripheral anionic site of acetylcholinesterase (AChE) . This makes derivatives like this compound particularly valuable in neuroscience and drug discovery research, especially in the development of potential therapeutics for neurodegenerative conditions such as Alzheimer's disease . The incorporation of the 2-fluorobenzyloxy group further modulates the compound's electronic properties and binding affinity, allowing researchers to fine-tune the properties of resulting candidate molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQYWCYSGSJTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antipsychotic drugs.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential use as an antipsychotic agent. The compound may also inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzyl group significantly impacts synthesis efficiency and physicochemical properties. For example:

  • 2-(4-Fluorobenzyloxy)isoindoline-1,3-dione ():
    • Yield: 31% (lower than its 4-methoxy counterpart, 81%) .
    • TLC Rf: 0.57 (ethyl acetate/hexane = 1/5) .
    • ¹⁹F NMR: δ = -111.9 ppm .
    • The para-fluorine substituent may reduce steric hindrance compared to ortho-substituted analogues but introduces stronger electron-withdrawing effects.
  • Molar mass: 241.22 g/mol . This structural variation eliminates the oxygen atom, altering polarity and hydrogen-bonding capacity.

Substituent Complexity and Reaction Yields

  • 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione ():

    • Incorporates a piperazine-ethyl chain.
    • Yield: 40% .
    • Lower yield attributed to multi-step synthesis and steric demands of the piperazine moiety.
  • 2-((4-Nitrobenzyl)oxy)isoindoline-1,3-dione (CAS 30777-85-6, ): Nitro group introduces strong electron-withdrawing effects.

Substituent Diversity in Phthalimide Derivatives

Table 1 summarizes key analogues and their properties:

Compound Name Substituent Yield (%) TLC Rf (solvent) Key Spectral Data Reference
2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione 4-MeO-benzyloxy 81 0.27 (EtOAc/hexane 1:4) ¹H NMR: δ 3.80 (s, 3H, OCH₃)
2-(4-Fluorobenzyloxy)isoindoline-1,3-dione 4-F-benzyloxy 31 0.57 (EtOAc/hexane 1:5) ¹⁹F NMR: δ -111.9
2-(2-Fluorophenyl)isoindoline-1,3-dione 2-F-phenyl N/A N/A Molar mass: 241.22 g/mol
2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione 2-F-benzyl-piperazine-ethyl 40 N/A ¹H NMR: δ 3.56 (s, 2H, NCH₂Ph)
2-((perfluoropropan-2-yl)oxy)isoindoline-1,3-dione Perfluoropropyloxy 97 (purity) N/A Molecular weight: 331.15 g/mol

Key Research Findings

Spectroscopic Characteristics

  • ¹⁹F NMR : Fluorine substituents in the ortho position (e.g., -111.9 ppm in 4-F-benzyloxy ) show distinct shifts compared to meta or para positions, aiding structural confirmation.
  • IR Spectroscopy: Strong carbonyl stretches (~1725 cm⁻¹) are consistent across derivatives, while substituent-specific peaks (e.g., C-F stretches at ~1134 cm⁻¹) provide diagnostic markers .

Biological Activity

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione is an isoindoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a fluorobenzyl group attached to an isoindoline-1,3-dione core, which is known for its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

The primary mechanism through which this compound exerts its effects is through interaction with the dopamine receptor D2 . The compound acts as a modulator of this receptor, influencing dopaminergic signaling pathways. Biochemical studies indicate that it binds to the allosteric site of the dopamine receptor, which may lead to alterations in receptor activity and subsequent cellular responses.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro evaluations have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to have a mean growth inhibition (GI50) value of approximately 15.72 μM against a panel of human tumor cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound's neuroprotective capabilities have also been highlighted in research. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The interaction with acetylcholinesterase (AChE) has been noted, where it demonstrates competitive inhibition with IC50 values ranging from 2.1 to 7.4 μM , indicating its potential as a therapeutic agent for Alzheimer's disease .

The biochemical properties of this compound include:

  • Competitive Inhibition of AChE : This property enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis and necrosis in Raji cells, a human Burkitt lymphoma cell line.
  • Anticonvulsant Activity : In animal models, it has demonstrated anticonvulsant effects at specific dosages (e.g., 15.1 mg/kg ) in the maximal electroshock model.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant anticancer activity with GI50 values around 15.72 μM across various cancer cell lines.
Showed potent AChE inhibitory activity with IC50 values between 2.1 and 7.4 μM; indicated neuroprotective effects against H₂O₂-induced cell death in neuronal models.
Highlighted modulation of dopamine receptor D2 and potential implications for treating Parkinsonism and other dopaminergic disorders.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione?

  • Methodological Answer: The synthesis typically involves condensation of phthalic anhydride with 2-fluorobenzylamine derivatives under reflux conditions in ethanol. Key parameters include stoichiometric molar ratios (e.g., 1:1 for anhydride:amine), use of ethanol as a solvent, and reaction times of 1–2 hours. Catalysts like triethylamine or DCC may enhance yield. Crystallization via slow evaporation from ethanol is recommended for obtaining pure crystals suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and isoindoline-dione backbone.
  • X-ray Crystallography: Resolves dihedral angles (e.g., ~86.88° between isoindoline and fluorophenyl rings) and planar deviations (<0.02 Å in the isoindoline core) .
  • FT-IR: Validates carbonyl stretches (C=O at ~1,700–1,750 cm1^{-1}) and C-F bonds (~1,200 cm1^{-1}) .

Q. What initial biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Dose-response studies (1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are critical. Structural analogs show anticonvulsant and anti-inflammatory activity, suggesting relevant preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for isoindoline-dione derivatives?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., fluorine position, benzyl group modifications). Use multivariate analysis to correlate electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity. Cross-validate findings with molecular docking to identify binding site interactions .

Q. What experimental design strategies optimize reaction yield and purity for derivatives?

  • Methodological Answer: Apply factorial design (e.g., 2k^k factorial) to test variables like solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Response surface methodology (RSM) can model interactions between parameters. For purity, optimize recrystallization solvents (e.g., ethanol/water mixtures) and monitor via HPLC .

Q. How does the 2-fluorobenzyl substituent influence electronic and steric properties?

  • Methodological Answer:

  • Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density on the benzyl ring, altering reactivity in electrophilic substitutions. DFT calculations (e.g., Mulliken charges) quantify this effect.
  • Steric Effects: The ortho-fluorine position introduces steric hindrance, impacting molecular packing (e.g., dihedral angles in crystal structures) and binding to biological targets .

Q. What advanced techniques analyze intermolecular interactions in crystalline forms?

  • Methodological Answer: X-ray crystallography combined with Hirshfeld surface analysis identifies dominant interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For the title compound, C(6) hydrogen-bonded chains along the [010] direction are critical for stability. Thermal analysis (DSC/TGA) further assesses packing efficiency .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer: Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Pair with mutagenesis studies (e.g., alanine scanning of enzyme active sites) and molecular dynamics simulations to map binding residues. Cross-reference with analogs showing antiviral or anti-Alzheimer’s activity for mechanistic parallels .

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